N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide
Description
N-(3-Chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with a chlorine atom at position 3 and a hydroxyl group at position 2. The 4-fluorobenzenesulfonamide moiety is attached to the naphthalen-1-yl group. This structure combines electron-withdrawing (Cl, F) and electron-donating (OH) substituents, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO3S/c17-14-9-15(12-3-1-2-4-13(12)16(14)20)19-23(21,22)11-7-5-10(18)6-8-11/h1-9,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQHOCGYFJHKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)Cl)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide typically involves multiple steps, including the formation of the naphthalene and benzene rings, followed by the introduction of the functional groups. Common synthetic routes may involve:
Formation of the Naphthalene Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Chloro and Hydroxy Groups: These functional groups can be introduced through halogenation and hydroxylation reactions, respectively.
Formation of the Benzene Ring: The benzene ring can be synthesized through various aromatic substitution reactions.
Introduction of the Fluoro and Sulfonamide Groups: These groups can be introduced through fluorination and sulfonamidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to form a hydrogen atom.
Substitution: The fluoro and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Medicinal Chemistry
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide has been investigated for its therapeutic properties, particularly as a potential drug candidate in treating various diseases.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy as a selective inhibitor of certain enzymes involved in cancer cell proliferation. The results indicated that the compound inhibited tumor growth in vitro and in vivo models, suggesting its potential as an anti-cancer agent .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against a range of pathogens.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings indicate its potential use in developing new antimicrobial agents, particularly against resistant strains .
Material Science
This compound has applications in the development of advanced materials, including polymers and coatings.
Case Study : Research conducted on the incorporation of this compound into polymer matrices demonstrated enhanced thermal stability and mechanical properties. The modified polymers exhibited improved resistance to environmental degradation, making them suitable for industrial applications .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Sulfonamides with 4-Fluorobenzenesulfonamide Moieties
The 4-fluorobenzenesulfonamide group is a common pharmacophore in bioactive compounds. Key comparisons include:
Key Observations :
- The chalcone derivative 4h demonstrates antimicrobial activity, suggesting that the 4-fluorobenzenesulfonamide group enhances bioactivity when paired with conjugated systems .
- Compound 124 highlights the role of multiple sulfonamide groups in antifungal activity, though the target compound’s monofunctional design may limit potency compared to bis-derivatives .
Naphthalene-Based Sulfonamides
Comparisons with naphthalene derivatives reveal the impact of substitution patterns:
Key Observations :
Halogenated Sulfonamides with Mixed Substituents
Chloro and fluoro substituents are prevalent in bioactive sulfonamides:
Key Observations :
- The nitro group in ’s compound increases electron-withdrawing effects, which may enhance binding to biological targets compared to the target compound’s hydroxyl group .
- Methanesulfonamide derivatives () prioritize small alkyl chains, contrasting with the target’s aromatic sulfonamide, which likely improves thermal stability .
Biological Activity
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide is a sulfonamide compound known for its diverse biological activities. With the molecular formula and a molecular weight of 351.78 g/mol, this compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
The biological activity of this compound primarily relates to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The sulfonamide group is known to inhibit certain enzymes, particularly those involved in bacterial folate synthesis, making it a candidate for antimicrobial properties.
Antimicrobial Properties
Research indicates that sulfonamides exhibit significant antibacterial activity. Studies have shown that compounds similar to this compound demonstrate effectiveness against various strains of bacteria, including resistant strains. The compound's structural features allow it to mimic para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting bacterial growth.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt pathway. This suggests that this compound could be further investigated for its role in cancer therapy.
Case Studies
- In Vitro Studies : In a study examining the cytotoxic effects on human cancer cell lines, this compound exhibited IC50 values indicating significant potency against breast and prostate cancer cells.
- Animal Models : Preclinical trials using murine models showed that administration of this compound resulted in reduced tumor growth and improved survival rates compared to control groups.
Summary of Key Findings
Toxicological Profile
The compound's safety profile has been assessed through various toxicological studies, indicating low acute toxicity with no significant adverse effects observed at therapeutic doses. Long-term studies are necessary to fully understand its chronic toxicity and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
